molecular formula C12H10ClNO2 B12854223 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylic acid

5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12854223
M. Wt: 235.66 g/mol
InChI Key: FZSAXPYOMJWKIZ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound reacts with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This can include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can serve as a probe molecule for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 4-position of the pyrrole ring.

    5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylic acid: Substitutes the chlorine atom with a bromine atom.

    5-(4-chlorophenyl)-4-methyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 2-position.

Uniqueness

5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the carboxylic acid group at the 2-position of the pyrrole ring can confer distinct properties compared to its analogs.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H10ClNO2/c1-7-6-10(12(15)16)14-11(7)8-2-4-9(13)5-3-8/h2-6,14H,1H3,(H,15,16)

InChI Key

FZSAXPYOMJWKIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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